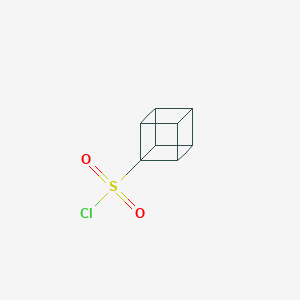

Cubane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

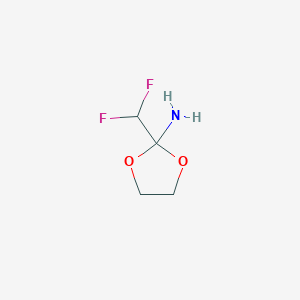

The synthesis of sulfonyl chlorides, including Cubane-1-sulfonyl chloride, can be achieved through chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The alcohol can be further converted to the sulfonyl chloride via the corresponding thioacetate .

Molecular Structure Analysis

The molecular and crystal structures of cubane have been calculated using quantum chemistry and atom–atom potential methods . The calculated molecular properties such as equilibrium geometry and electronic and vibrational spectra are found to be in good agreement with experimental data .

Chemical Reactions Analysis

Directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation enabled C–H metalation and arylation of cubane . This reaction allows the late-stage and regioselective installation of a wide range of aryl groups .

Applications De Recherche Scientifique

- Cubane-1-sulfonyl chloride has been explored as a potential bioisostere for the benzene ring in medicinal chemistry . Its inherent stability and limited toxicity make it an attractive scaffold for drug design.

- Recent studies have focused on scaffold editing of cubanes using Ag-based catalysts. Specifically, cubane-1-sulfonyl chloride can be efficiently isomerized into 1-acyloxyhomocubanes .

Medicinal Chemistry and Bioisosteres

Scaffold Editing and Isomerization

Mécanisme D'action

Target of Action

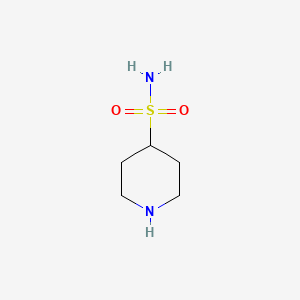

Cubane-1-sulfonyl chloride, as a derivative of cubane, is likely to share similar targets with other cubane-based compounds and sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .

Mode of Action

Sulfonamides, which share a similar functional group, are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

Cubane-1-sulfonyl chloride may affect the biochemical pathways related to the targets it interacts with. For instance, by inhibiting dihydropteroate synthetase, it could disrupt the synthesis of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . This could lead to downstream effects such as impaired DNA synthesis and bacterial growth .

Pharmacokinetics

. This suggests that Cubane-1-sulfonyl chloride might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cubane scaffold is also known to improve metabolic stability over benzene , which could potentially enhance the bioavailability of Cubane-1-sulfonyl chloride.

Result of Action

The molecular and cellular effects of Cubane-1-sulfonyl chloride’s action would likely be related to its inhibition of its target enzymes. For instance, inhibition of dihydropteroate synthetase could lead to a decrease in bacterial folic acid synthesis, thereby impairing bacterial growth .

Safety and Hazards

Orientations Futures

Cubane has become a molecule of interest for biological applications due to its inherent stability and limited toxicity . It has seen an increase in use in pharmaceutically-relevant molecules . Future research may focus on the potential to functionalize cubane at each of its carbon atoms, providing complex biologically active molecules with unique spatial arrangements for probing active sites .

Propriétés

IUPAC Name |

cubane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIYHEXIBOSZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cubane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)

![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)

![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)

![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2768074.png)

![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)

![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)